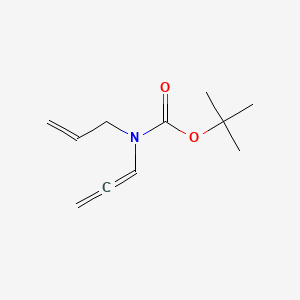![molecular formula C16H21F2NO2 B13702742 1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclobutyl ring and the introduction of the benzodioxole moiety. Common reagents used in these reactions include cyclobutyl halides, benzodioxole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Shares the benzodioxole moiety but has a cyclopropane ring instead of a cyclobutyl ring.
2,2-Difluoro-1,3-benzodioxole: Contains the benzodioxole moiety but lacks the cyclobutyl and amine groups.
Uniqueness
1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine is unique due to its combination of a cyclobutyl ring, benzodioxole moiety, and amine group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H21F2NO2 |
|---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
1-[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H21F2NO2/c1-10(2)8-14(19)15(6-3-7-15)11-4-5-12-13(9-11)21-16(17,18)20-12/h4-5,9-10,14H,3,6-8,19H2,1-2H3 |
InChI Key |
PCOXBHPYKJSUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC3=C(C=C2)OC(O3)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
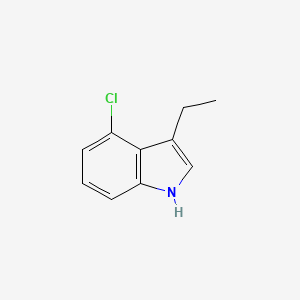
![(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)
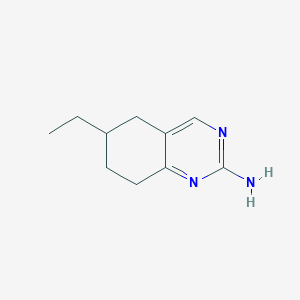
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
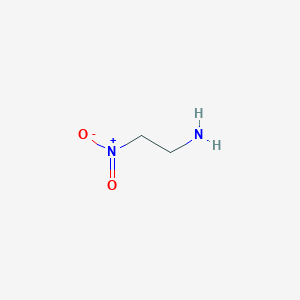
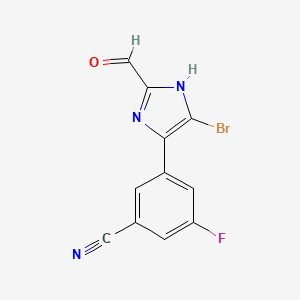
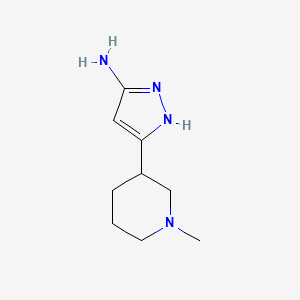
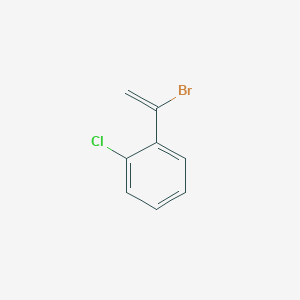
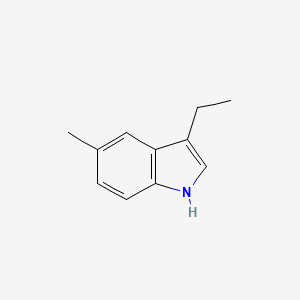
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
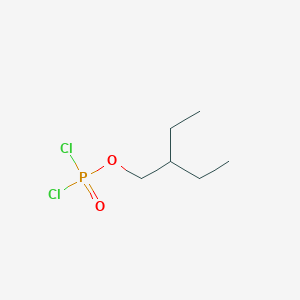
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
